molecular formula C9H7F2NO4 B12066921 Methyl 4-(difluoromethyl)-3-nitrobenzoate

Methyl 4-(difluoromethyl)-3-nitrobenzoate

Cat. No.: B12066921
M. Wt: 231.15 g/mol
InChI Key: ZSBCNHLWLUYLAY-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethyl)-3-nitrobenzoate is an organic compound that features a difluoromethyl group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethyl)-3-nitrobenzoate typically involves the nitration of a difluoromethyl-substituted benzoate precursor. One common method includes the use of mixed acids (sulfuric and nitric acid) under controlled temperature conditions to introduce the nitro group onto the aromatic ring . The reaction conditions, such as temperature and acid concentration, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow technology also minimizes waste and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethyl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Methyl 4-(difluoromethyl)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Methyl 4-(difluoromethyl)-3-carboxybenzoate.

Scientific Research Applications

Methyl 4-(difluoromethyl)-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Methyl 4-(difluoromethyl)-3-nitrobenzoate can be compared with other difluoromethyl-substituted benzoates and nitrobenzoates:

    Methyl 4-(trifluoromethyl)-3-nitrobenzoate: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.

    Methyl 4-(difluoromethyl)-3-aminobenzoate: The amino derivative, which can be synthesized by reducing the nitro group of this compound.

    Methyl 4-(difluoromethyl)-3-carboxybenzoate: The carboxy derivative, which can be obtained by oxidizing the difluoromethyl group.

Properties

Molecular Formula

C9H7F2NO4

Molecular Weight

231.15 g/mol

IUPAC Name

methyl 4-(difluoromethyl)-3-nitrobenzoate

InChI

InChI=1S/C9H7F2NO4/c1-16-9(13)5-2-3-6(8(10)11)7(4-5)12(14)15/h2-4,8H,1H3

InChI Key

ZSBCNHLWLUYLAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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